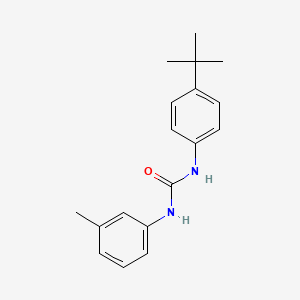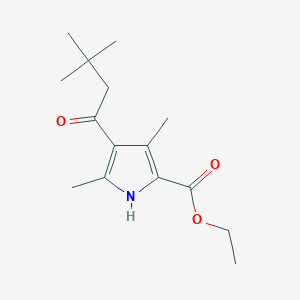![molecular formula C19H26N2O3 B5557608 N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions where specific functional groups are introduced to achieve desired pharmacological properties. A notable method involves the Bischler-Napieralski reaction, which has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing a technique that might be relevant for synthesizing structures akin to our compound of interest (Browne, E. J., Skelton, B. W., & White, Allan H., 1981).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's interactions at the atomic level. X-ray crystallography and NMR spectroscopy are commonly employed techniques. For example, the structure of similar compounds has been elucidated using X-ray powder diffraction analysis, revealing details about molecular arrangements and intermolecular interactions (Chakraborty, S., et al., 2007).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals are of interest. For instance, compounds with benzamide and pyrrolidine groups have shown a variety of activities, including potential antipsychotic properties through interactions with dopamine receptors (Iwanami Sumio, et al., 1981).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystalline forms are essential for drug formulation. Analyzing polymorphs, as done for TKS159, a compound with structural similarities, provides insights into stability and solubility, which are critical for pharmaceutical applications (Yanagi, T., et al., 2000).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, is crucial. Studies have explored the synthesis and binding affinities of benzamide derivatives, providing a foundation for understanding similar compounds' chemical behaviors (Pinna, G., et al., 2002).
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Pharmaceutical Cocrystals
The novel carboxamide-pyridine N-oxide synthon demonstrates the assembly of isonicotinamide N-oxide in a triple helix architecture. This approach is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing the potential of similar carboxamides in crystal engineering applications (Reddy et al., 2006).
Synthesis Techniques
The research on (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-BZM) and its derivatives demonstrates a high-yield synthesis approach starting from 2,6-dimethoxybenzoic acid. This synthesis technique underscores the utility of similar compounds in the preparation of radiopharmaceuticals and other medically relevant molecules (Bobeldijk et al., 1990).
Polymer Science
Poly(N-isopropyl acrylamide) is explored for its thermoresponsive properties, with research focusing on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM). This study provides insights into the synthesis of thermoresponsive polymers for drug delivery applications, highlighting the relevance of similar carboxamide compounds in materials science (Convertine et al., 2004).
Eigenschaften
IUPAC Name |
N-[(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-11(2)21-9-15(17(10-21)23-5)20-19(22)18-13(4)14-7-6-12(3)8-16(14)24-18/h6-8,11,15,17H,9-10H2,1-5H3,(H,20,22)/t15-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMGFNDPTSALCE-RDJZCZTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3CN(CC3OC)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N[C@H]3CN(C[C@@H]3OC)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)


![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)




![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)